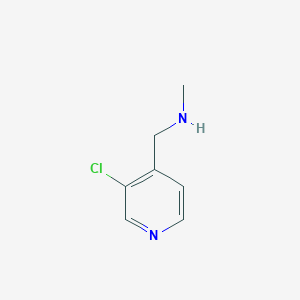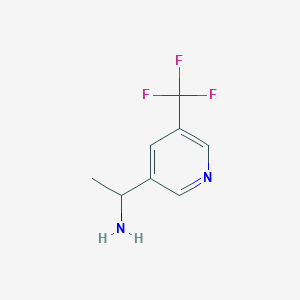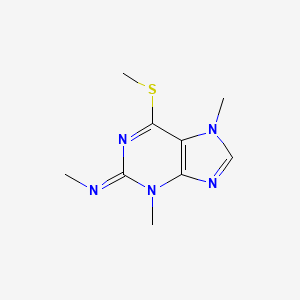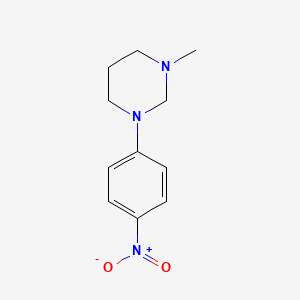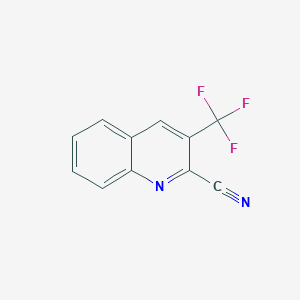
Methyl 2-bromo-3-methylpyridine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-methylpyridine-4-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and an acetate group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-methylpyridine-4-acetate can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridine followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 2-bromo-3-methylpyridine is then subjected to esterification with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-methylpyridine-4-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the third position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of 2-azido-3-methylpyridine-4-acetate, 2-thio-3-methylpyridine-4-acetate, or 2-alkoxy-3-methylpyridine-4-acetate.
Oxidation: Formation of 2-bromo-3-carboxypyridine-4-acetate.
Reduction: Formation of 2-bromo-3-methylpyridine-4-ethanol.
Scientific Research Applications
Methyl 2-bromo-3-methylpyridine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-methylpyridine-4-acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms.
Comparison with Similar Compounds
Methyl 2-bromo-3-methylpyridine-4-acetate can be compared with other similar compounds such as:
2-Bromo-3-methylpyridine: Lacks the ester group, making it less reactive in esterification reactions.
3-Bromo-2-methylpyridine: Has a different substitution pattern, affecting its reactivity and applications.
2-Bromo-4-methylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(2-bromo-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
InChI Key |
BENHHUQRBBSEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Br)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


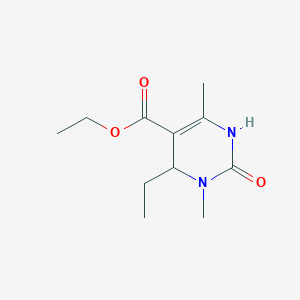
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
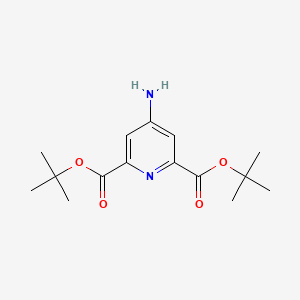
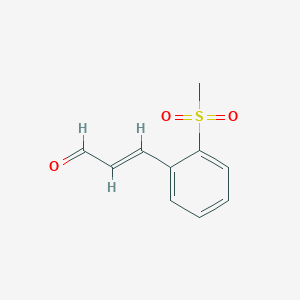
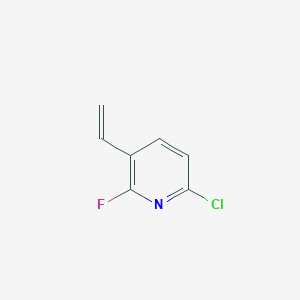
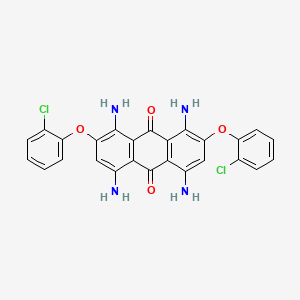
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
